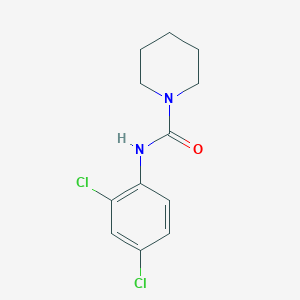

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-4-5-11(10(14)8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQGGJYKIUZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38045-00-0 | |

| Record name | 1-(N-(2,4-DICHLOROPHENYL)CARBAMOYL)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine

Carbamoylation via Isocyanate Intermediates

A primary route involves the reaction of piperidine with 2,4-dichlorophenyl isocyanate. This method leverages the nucleophilic attack of the piperidine amine on the electrophilic carbon of the isocyanate group, forming the carbamoyl linkage.

Example Protocol (Inferred from):

- Reagents : 2,4-Dichloroaniline (1 eq), phosgene (1.2 eq), piperidine (1.1 eq).

- Conditions :

- Generate 2,4-dichlorophenyl isocyanate in situ by treating 2,4-dichloroaniline with phosgene in toluene at 0–5°C.

- Add piperidine dropwise to the isocyanate solution at room temperature.

- Stir for 4–6 hours, followed by quenching with ice water.

- Isolation : Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

This method yields ~70–80% crude product, requiring further purification via recrystallization (e.g., using ethanol/water mixtures).

Urea Derivative Rearrangement

An alternative approach involves synthesizing a urea intermediate, which undergoes thermal or catalytic rearrangement to form the carbamate.

- React 2,4-dichloroaniline with triphosgene to form the corresponding urea.

- Treat the urea with piperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

- Heat the mixture at 80–100°C for 12–24 hours.

This method is less favored due to side reactions but offers scalability for industrial applications.

Optimization of Reaction Conditions

Solvent Selection

Catalytic Systems

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group, altering the compound’s properties.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Chemistry Applications

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine serves as a versatile building block in organic synthesis. Its piperidine structure allows for modifications that can lead to the development of more complex molecules.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing derivatives with potential biological activity. |

| Reaction Medium | Acts as a solvent or reactant in various organic reactions. |

Biological Applications

The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand, particularly in the context of drug discovery.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may inhibit enzymes such as acetylcholinesterase, which is significant in treating neurodegenerative diseases.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on acetylcholinesterase activity. Results showed that modifications in the substituents significantly affected inhibitory potency, with certain derivatives demonstrating IC50 values in the low micromolar range.

Medicinal Applications

The therapeutic potential of this compound has been explored in several contexts:

- Antimicrobial Activity : The compound exhibits promising activity against various pathogens.

- Anticancer Potential : Preliminary studies suggest selective cytotoxicity towards cancer cell lines.

Table 2: Biological Activities Overview

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of piperidine derivatives similar to this compound. The findings indicated that structural modifications enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar frameworks exhibited IC50 values indicating significant anticancer activity. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Piperidine-Based Radioligands for Neuroimaging

The radioligands D1-11C-NAP and D2-11C-NAP () share structural similarities with the target compound. Both contain a piperidine core and a 2,4-dichlorophenyl group but differ in their substitution patterns (D1/D2 receptor selectivity). These compounds are used in positron emission tomography (PET) to map dopamine receptors in vivo. Compared to 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine, these radioligands exhibit higher receptor specificity due to their isotopic labeling and optimized pharmacokinetics for brain penetration .

Kappa Opioid Receptor Agonists

The lead compound (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine () demonstrates exceptional selectivity for kappa opioid receptors (Ki = 0.24 nM, κ/μ selectivity = 6,500:1). While both compounds feature dichlorophenyl and piperidine moieties, the acetyl-pyrrolidinylmethyl substitution in the opioid agonist enhances stereochemical complementarity to the kappa receptor. In contrast, the carbamoyl group in the target compound may favor interactions with other targets, such as serotonin or sigma receptors .

Chlorophenyl-Substituted Piperidine Derivatives

- 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (LD-1995) (): This analog differs only in the chlorine substitution pattern (2,3- vs. 2,4-dichloro). Such minor positional changes significantly alter receptor affinity; for example, 2,4-dichloro substitution generally enhances binding to serotonin receptors compared to 2,3-dichloro derivatives .

- 1-[(2,4-Dichlorophenyl)methyl]piperidine (): Replacing the carbamoyl group with a benzyl linker reduces hydrogen-bonding capacity, lowering affinity for polar binding sites but increasing membrane permeability .

Fungicidal Piperidine Derivatives

Compounds like 1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl-ethyl]-1-H-1,2,4-triazole () highlight the role of dichlorophenyl-piperidine hybrids in antifungal applications. The carbamoyl group in the target compound may confer broader bioactivity, whereas triazole-containing derivatives exhibit specificity toward fungal cytochrome P450 enzymes .

AMPA Receptor-Targeting Analogs

The benzodioxolylcarbonyl piperidine derivative 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine () shares a carbamoyl-like structure but targets AMPA receptors. Structural comparisons suggest that electron-withdrawing groups (e.g., dichlorophenyl) enhance stability and receptor residence time compared to benzodioxolyl substituents .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Piperidine Derivatives

Table 2: Impact of Substituent Position on Activity

Research Findings and Implications

- Receptor Selectivity : The 2,4-dichloro substitution pattern optimizes interactions with serotonin and dopamine receptors, as seen in PET radioligands () and kappa opioid agonists ().

- Functional Group Effects : Carbamoyl groups enhance hydrogen bonding and target engagement, whereas benzyl or acetyl linkers improve lipophilicity and bioavailability .

- Therapeutic Potential: Structural analogs demonstrate diverse applications, including neuroimaging, analgesia, and antifungal therapy, underscoring the versatility of piperidine scaffolds .

Biological Activity

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine, also known by its CAS number 38045-00-0, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carbamoyl group linked to a dichlorophenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various mechanisms of action, primarily through interactions with specific receptors and enzymes. Its biological activity can be categorized into several key areas:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in inflammatory pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Receptor Binding : There is evidence suggesting that this compound interacts with cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. Such interactions can modulate pain perception and inflammation .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The following table summarizes its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vivo studies have highlighted the compound's anti-inflammatory properties. The results from carrageenan-induced paw edema models suggest that it significantly reduces inflammation, with an effective dose (ED50) calculated at approximately 9.5 mg/kg . This effect is attributed to its ability to inhibit COX-2 more selectively than COX-1, which may minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Comparative Research

A comparative study involving derivatives of piperidine compounds revealed that those with similar structural features exhibited varying degrees of biological activity. For instance:

- CB1 Receptor Affinity : A derivative structurally related to this compound showed a Ki value in the nanomolar range for CB1 receptors, indicating strong binding affinity compared to other compounds .

- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that substituents on the piperidine ring can significantly affect biological outcomes. Compounds with electron-donating groups exhibited enhanced anti-inflammatory effects compared to their electron-withdrawing counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine?

- Methodology : A general procedure involves coupling 2,4-dichloroaniline with a piperidine-1-carbamoyl intermediate under reflux conditions using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Yields typically range from 50–70%, with confirmation by TLC and NMR .

- Key Considerations : Monitor reaction progress via H NMR for disappearance of the aniline NH signal (~6.5–7.0 ppm) and emergence of the carbamoyl NH peak (~8.5 ppm).

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : H NMR (DMSO-) should show distinct peaks for the piperidine ring (δ 1.4–2.9 ppm, multiplet), aromatic protons (δ 7.1–7.7 ppm, split due to 2,4-dichloro substitution), and carbamoyl NH (δ ~8.5 ppm, singlet) .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl with ≤0.3% deviation from theoretical values (e.g., CHClNO: C 52.38%, H 4.74%, N 10.18%, Cl 25.78%) .

- IR : Detect carbamoyl C=O stretch at ~1650–1680 cm and NH stretch at ~3185–3330 cm .

Q. What preliminary biological assays are recommended for assessing its activity?

- Screening Protocol :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration assay. IC values <1 μM indicate potent inhibition .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with reference inhibitors (e.g., acetazolamide) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) impact its biological activity?

- SAR Insights :

- Chlorine Substitution : 2,4-Dichloro derivatives exhibit superior enzyme affinity compared to 3,4-dichloro analogs (e.g., IC 0.8 μM vs. 1.2 μM for hCA IX), attributed to enhanced hydrophobic interactions in the active site .

- Piperidine Conformation : X-ray crystallography (e.g., COD Entry 2230670) reveals that chair conformations of the piperidine ring optimize binding to target proteins by reducing steric hindrance .

Q. What computational strategies can predict its pharmacokinetic properties?

- In Silico Workflow :

- ADMET Prediction : Use SwissADME to assess logP (optimal range: 2–3), blood-brain barrier permeability (low), and CYP450 inhibition.

- Molecular Dynamics : Simulate binding stability to hCA IX (PDB: 3IAI) over 100 ns to evaluate hydrogen bonding (e.g., NH-carbamoyl with Thr) and π-π stacking (dichlorophenyl with Phe) .

Q. How to resolve contradictions in experimental vs. theoretical spectroscopic data?

- Troubleshooting Guide :

- NMR Splitting Mismatches : Use 2D-COSY to confirm coupling patterns (e.g., axial vs. equatorial protons in piperidine).

- Elemental Analysis Discrepancies : Repeat combustion analysis under inert atmosphere to avoid oxidation artifacts.

- IR Band Shifts : Compare with solid-state IR (KBr pellet) to rule out solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.